Molecular Weight and Pharmacokinetic Predictors: Target Compound vs. Benzothiazole and Sulfonamide Analogues
The molecular weight of the target compound is 343.4 g/mol [1]. This is notably lower than the benzothiazole-containing analogue N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride (MW ≈ 478 g/mol) and lower than the sulfonamide analogue 3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide (MW 397.5 g/mol) . Based on widely accepted drug-likeness guidelines (Lipinski's Rule of Five), a molecular weight below 500 g/mol is favorable for oral bioavailability; within this class, the target compound's lower MW may translate to superior passive membrane permeability and a reduced risk of absorption-limited pharmacokinetics [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 343.4 |
| Comparator Or Baseline | N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride: ~478 g/mol; 3-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide: 397.5 g/mol |
| Quantified Difference | Target compound is 35–135 g/mol lower than comparators |
| Conditions | Calculated from molecular formula; comparator data from vendor technical datasheets |
Why This Matters
For procurement decisions, lower molecular weight within a structural series is associated with better passive absorption and a higher probability of meeting lead-like criteria, directly impacting the utility of the compound as a starting point for hit-to-lead optimization.
- [1] Chemsrc. N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide, CAS 1049363-25-8. Accessed April 2026. URL: https://m.chemsrc.com/en/cas/1049363-25-8.html. View Source
